Benzoxazole, 2-(2-propynylthio)-
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Overview
Description
Benzoxazole, 2-(2-propynylthio)- is a heterocyclic compound that features a benzoxazole core structure with a 2-propynylthio substituent at the second position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For the specific synthesis of Benzoxazole, 2-(2-propynylthio)-, a common method involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ eco-friendly and efficient catalytic systems. For instance, microwave-assisted synthesis using zinc chloride as a catalyst in isopropanol solvent at elevated temperatures has been reported to yield high purity products .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-(2-propynylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the propynylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol with titanium tetraisopropoxide as a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Benzoxazole, 2-(2-propynylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Benzoxazole, 2-(2-propynylthio)- involves its interaction with various molecular targets. The benzoxazole core can engage in π-π stacking or π-cation interactions with biological molecules, while the propynylthio group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar structure but contains a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom instead of oxygen.
Oxazole: Lacks the benzene ring fused to the oxazole moiety.
Uniqueness
Benzoxazole, 2-(2-propynylthio)- is unique due to its specific substituent at the second position, which imparts distinct chemical and biological properties. The propynylthio group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
52924-71-7 |
---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-prop-2-ynylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h1,3-6H,7H2 |
InChI Key |
KQMNAZBTAYXPGG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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